2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N5O4S and its molecular weight is 483.47. The purity is usually 95%.
BenchChem offers high-quality 2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the given compound, has shown selective ligand properties for the translocator protein (18 kDa) Dollé et al., 2008. These compounds have been designed for in vivo imaging using positron emission tomography (PET), highlighting their potential in neuroinflammation and neurodegenerative disease research. The specific example of DPA-714, a compound within this series, indicates the broader utility of such molecules in medical diagnostics and the monitoring of therapeutic interventions.
Heterocyclic Synthesis and Biological Activities
Research into thieno[2,3-d]pyrimidin-4-ones and related heterocyclic compounds, which share structural similarities with the queried compound, has demonstrated the synthesis of novel molecules with potential antimicrobial, anti-inflammatory, and analgesic properties Elmuradov et al., 2011. These findings suggest the compound could be a precursor or template for developing new therapeutic agents.
Antitumor and Antimicrobial Potential
Studies have also revealed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, demonstrating significant anti-inflammatory and analgesic activities Abu‐Hashem et al., 2020. These compounds, similar in structure to the compound , underscore the potential for its application in the development of new treatments for chronic diseases.
Anticonvulsant Agents
Research into (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, related to the compound of interest, has shown moderate anticonvulsant activity Severina et al., 2020. This indicates the potential for the development of new anticonvulsant medications based on the compound's structure.
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O4S/c1-4-5-13-25-16-15(18(30)28(3)19(31)27(16)2)17(26-13)33-10-14(29)24-11-6-8-12(9-7-11)32-20(21,22)23/h6-9H,4-5,10H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTOGITUNPYVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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